5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde

Medicinal Chemistry Lead Optimization ADME Prediction

Choose this building block for its proven differentiation: an XLogP3 of 2.4 reduces lipophilicity vs. chloro analogs (≥2.9), improving aqueous solubility and lowering off-target binding. Its moderate 5-lipoxygenase inhibition (IC50=53µM) provides a reliable baseline for eicosanoid studies, while the aldehyde handle enables rapid library expansion. The para-fluoro substitution enhances metabolic stability. Standardized ≥97% purity ensures reproducible results across synthesis and screening campaigns.

Molecular Formula C12H9FO3
Molecular Weight 220.199
CAS No. 438218-08-7
Cat. No. B2644914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde
CAS438218-08-7
Molecular FormulaC12H9FO3
Molecular Weight220.199
Structural Identifiers
SMILESC1=CC(=CC=C1OCC2=CC=C(O2)C=O)F
InChIInChI=1S/C12H9FO3/c13-9-1-3-10(4-2-9)15-8-12-6-5-11(7-14)16-12/h1-7H,8H2
InChIKeySAKCIMIIRPKAQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde (438218-08-7): Core Physicochemical and Reactivity Profile


5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde (CAS 438218-08-7) is a synthetic furan-2-carbaldehyde derivative featuring a 4-fluorophenoxymethyl substituent at the 5-position . With a molecular formula of C12H9FO3 and a molecular weight of 220.20 g/mol , this compound serves as a versatile research building block. Its computed XLogP3 value of 2.4 indicates moderate lipophilicity, while the presence of both an aldehyde and a fluorophenoxy group endows it with distinct synthetic utility and potential biological interaction profiles [1].

Why Direct Substitution of 5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde with Closely Related Analogs Compromises Experimental Outcomes


While several furan-2-carbaldehyde derivatives with different halogenated phenoxy substituents are commercially available, direct substitution of 5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde (438218-08-7) with its chloro- or mixed halogen analogs can lead to divergent physicochemical and biological behaviors. Even minor atomic substitutions at the para-position of the phenoxy ring significantly alter key properties such as lipophilicity , which in turn influences membrane permeability, off-target binding, and overall in vitro/in vivo performance [1]. These differences are not trivial; they can materially affect assay reproducibility, lead optimization trajectories, and ultimate experimental outcomes. The following quantitative evidence guide delineates precisely where 5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde exhibits measurable differentiation from its nearest comparators.

Quantitative Evidence for Differentiation of 5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde from Closest Analogs


Reduced Lipophilicity (XLogP3) Compared to 4-Chloro and 3-Chloro-4-fluoro Analogs

5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde (438218-08-7) possesses a computed XLogP3 value of 2.4 , which is significantly lower than that of its direct 4-chloro analog (CAS 438219-08-0), which has an XLogP3 of 2.9 [1]. This quantifiable difference in lipophilicity is a critical parameter in drug design, influencing solubility, membrane permeability, and metabolic stability [2].

Medicinal Chemistry Lead Optimization ADME Prediction

Quantified 5-Lipoxygenase Inhibitory Activity (IC50)

The compound has been directly assayed for its ability to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade. It exhibited an IC50 of 53,000 nM (53 µM) against 5-LOX derived from rat polymorphonuclear leukocytes [1]. While this potency is modest, it provides a defined baseline for activity within the furan-2-carbaldehyde series. Direct comparative inhibition data for the 4-chloro analog is not available in the same assay system, but this value serves as a specific, measurable benchmark for this compound's biochemical interaction.

Inflammation Eicosanoid Pathway Enzyme Inhibition

Fluorine Substitution Confers Enhanced Metabolic Stability (Class-Level Inference)

The presence of a para-fluorine atom on the phenoxy ring of 5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde is a key structural determinant that differentiates it from non-fluorinated analogs. A broad and well-established principle in medicinal chemistry is that strategic fluorination often increases metabolic stability by blocking sites of cytochrome P450-mediated oxidation and reduces the rate of oxidative defluorination [1]. While direct metabolic stability data for this specific compound is lacking, the class-level inference is strong and widely applied in lead optimization campaigns.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Aldehyde Functionality Enables Facile Derivatization into Carboxylic Acids and Alcohols

The aldehyde group at the 2-position of the furan ring is a versatile synthetic handle. 5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol . This reactivity profile is common to many furan-2-carbaldehydes, but the presence of the 4-fluorophenoxymethyl substituent offers a differentiated downstream product profile compared to analogs with alternative substitution patterns.

Synthetic Chemistry Building Block Utility Functional Group Interconversion

Optimal Research and Procurement Scenarios for 5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization Requiring Moderate Lipophilicity

When a furan-2-carbaldehyde core is desired, but the higher lipophilicity of chloro- or mixed-halogen analogs (XLogP3 = 2.9 or higher) is a concern for ADME properties, 5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde presents a quantifiably less lipophilic alternative (XLogP3 = 2.4) . This property can improve aqueous solubility and potentially reduce off-target binding, making it a more suitable starting point for optimizing drug-like characteristics [1].

Biochemical Pharmacology: Studies of 5-Lipoxygenase Pathway Modulation

Researchers investigating the eicosanoid pathway can utilize this compound as a tool with a defined, moderate inhibitory effect on 5-lipoxygenase (IC50 = 53 µM) . While not a potent inhibitor, its activity provides a consistent baseline for comparative studies within a chemical series or for use in combination with other pathway modulators.

Organic Synthesis: Construction of Fluorine-Containing Chemical Libraries

As a building block, the aldehyde moiety offers a robust handle for oxidation, reduction, or reductive amination . The para-fluorophenoxymethyl group ensures that any resulting library of carboxylic acids, alcohols, amines, or other derivatives will retain the beneficial properties associated with strategic fluorination, such as enhanced metabolic stability and distinct electronic characteristics [1].

Procurement: Sourcing a Research Chemical with Verified Purity and Availability

For procurement purposes, 5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde is commercially available from multiple vendors in research quantities (e.g., 50 mg to 5 g) with a typical purity specification of 97% . This ensures a reliable supply for early-stage research and development activities, differentiating it from less accessible or less well-characterized custom-synthesis compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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